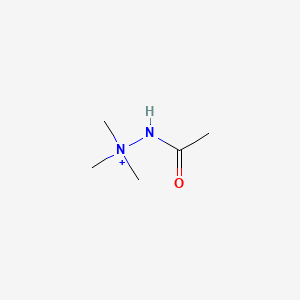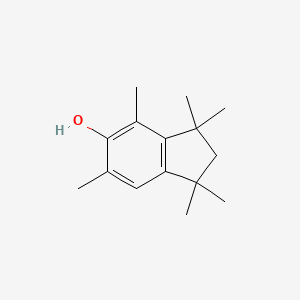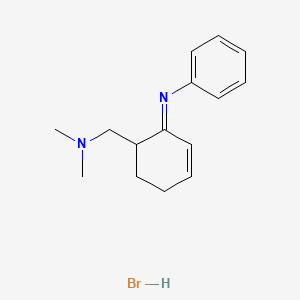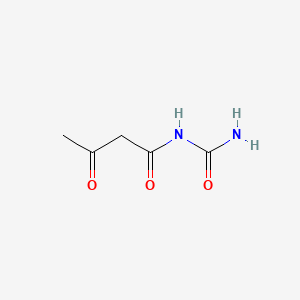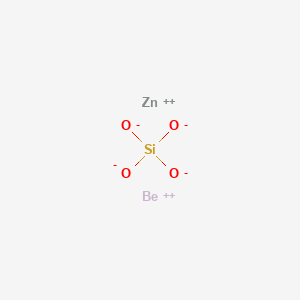
Zinc beryllium silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc beryllium silicate is a chemical compound composed of zinc, beryllium, and silicon. It is known for its unique properties and applications in various fields, including materials science and industrial processes. The compound is typically found in a solid state and appears as a white powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc beryllium silicate can be synthesized through various methods. One common approach involves the reaction of zinc salts with beryllium and silicon-containing reagents under controlled conditions. For instance, a modified sonochemistry method can be used, where zinc salts and waterglass are combined to obtain zinc silicate precipitate under pH-controlled conditions (11–11.5) and Argon gas flux .
Industrial Production Methods: In industrial settings, this compound is often produced through solid-state reaction techniques. This involves the preparation of intermediate solid phases in an aqueous medium, followed by calcination at high temperatures. The specific conditions, such as temperature and stirring time, can significantly influence the morphology and properties of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc beryllium silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc, beryllium, and silicon in the compound.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the interaction of this compound with strong acids can lead to the formation of soluble beryllium and zinc salts, while reactions with bases may result in the formation of various silicate compounds .
Scientific Research Applications
Zinc beryllium silicate has a wide range of scientific research applications. In materials science, it is used to create composite thin films with unique photonic properties. These films exhibit intriguing upconversion luminescence spectra, making them suitable for applications in photonics and optoelectronics . Additionally, this compound is used in the development of low-temperature co-fired ceramic (LTCC) materials for microwave circuit fabrication. These materials exhibit excellent dielectric properties, making them ideal for use in wireless and telecommunication industries .
Mechanism of Action
The mechanism of action of zinc beryllium silicate involves its interaction with various molecular targets and pathways. In biological systems, zinc is an essential element that acts as a cofactor for numerous enzymes and transcription factors. Beryllium, on the other hand, can trigger immunological responses, leading to conditions such as chronic beryllium disease . The specific pathways and molecular targets involved in these interactions are complex and depend on the concentration and form of the compound .
Comparison with Similar Compounds
Zinc beryllium silicate can be compared with other similar compounds, such as beryllium oxide, beryllium silicate, and zinc silicate. These compounds share some properties with this compound but also exhibit unique characteristics. For instance, beryllium oxide is known for its high thermal conductivity and is used in high-technology ceramics and electronic heat sinks . Beryllium silicate, on the other hand, is used in the production of gemstones such as emeralds and aquamarine . Zinc silicate is known for its luminescent properties and is used in various photonic applications .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it suitable for use in materials science, photonics, and microwave circuit fabrication. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Properties
CAS No. |
25638-88-4 |
|---|---|
Molecular Formula |
BeO4SiZn |
Molecular Weight |
166.5 g/mol |
IUPAC Name |
beryllium;zinc;silicate |
InChI |
InChI=1S/Be.O4Si.Zn/c;1-5(2,3)4;/q+2;-4;+2 |
InChI Key |
HVCJNUXSXRYNNS-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[O-][Si]([O-])([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


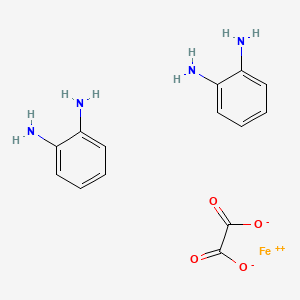
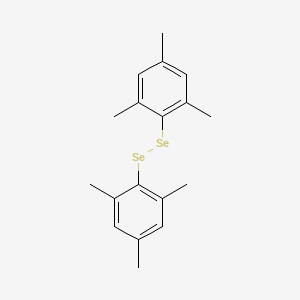
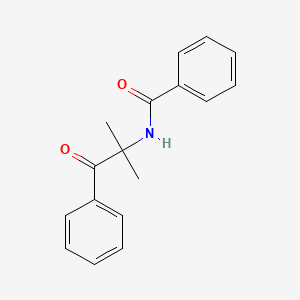

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
